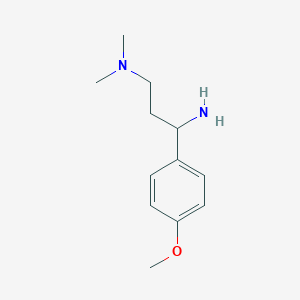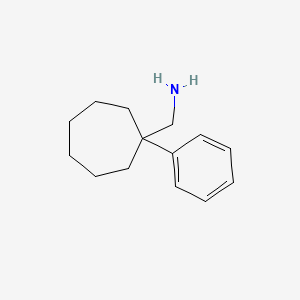
N-(3-Bromophenyl)-beta-alanine
Descripción general
Descripción
“N-(3-Bromophenyl)-beta-alanine” is a chemical compound with the molecular formula C8H8BrNO . It is also known as “Acetamide, N-(3-bromophenyl)-” and "N-(3-Bromophenyl)acetic acid amide" . The IUPAC Standard InChIKey for this compound is XXHOHJTVFUJJMT-UHFFFAOYSA-N . The CAS Registry Number is 621-38-5 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The structure of the compound can also be confirmed by X-ray diffraction .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds such as “3-bromo-N-(3-fluorophenyl)benzenesulfonamide” are synthesized by the amidation reaction .Aplicaciones Científicas De Investigación
N-(3-Bromophenyl)-beta-alanine has been extensively studied in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. This compound derivatives have been developed as potential anticancer agents, anticonvulsants, and analgesics.
In drug discovery, this compound has been used as a lead compound for the development of new drugs. Researchers have used this compound as a starting point to design and synthesize novel compounds with improved pharmacological properties. This compound-based drugs have the potential to target specific biological pathways and offer new treatment options for various diseases.
In neuroscience, this compound has been used as a tool to study the function of neurotransmitter receptors. This compound has been shown to selectively bind to the glycine receptor, which is involved in the regulation of inhibitory neurotransmission in the central nervous system. This property of this compound has been utilized to study the structure and function of the glycine receptor, as well as to develop new drugs that target this receptor.
Mecanismo De Acción
N-(3-Bromophenyl)-beta-alanine is a selective agonist of the glycine receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. This compound binds to the glycine receptor and activates the channel, leading to an influx of chloride ions and hyperpolarization of the membrane potential. This results in the inhibition of neuronal activity and the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can modulate the activity of the glycine receptor and other neurotransmitter receptors. In vivo studies have shown that this compound can affect various physiological processes, including pain perception, motor coordination, and respiratory function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Bromophenyl)-beta-alanine has several advantages for use in lab experiments. It is a well-characterized chemical compound that is readily available and can be synthesized in high yield and purity. This compound has also been extensively studied in various fields of research, making it a useful tool for investigating the function of the glycine receptor and other neurotransmitter receptors.
However, there are also some limitations to the use of this compound in lab experiments. This compound is a potent agonist of the glycine receptor, which can lead to non-specific effects and off-target effects. This can complicate the interpretation of experimental results and limit the usefulness of this compound in certain applications.
Direcciones Futuras
There are several future directions for research on N-(3-Bromophenyl)-beta-alanine. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer, epilepsy, and pain. Researchers are also exploring the use of this compound as a tool to study the function of neurotransmitter receptors and the regulation of inhibitory neurotransmission in the central nervous system.
Another area of interest is the development of new synthetic methods for this compound and its derivatives. This could lead to the discovery of novel compounds with improved pharmacological properties and new applications in various fields of research.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications. Its selective agonist activity on the glycine receptor makes it a useful tool for investigating the function of neurotransmitter receptors and the regulation of inhibitory neurotransmission in the central nervous system. This compound has also been used as a building block for the synthesis of novel compounds with potential therapeutic applications. With further research and development, this compound and its derivatives could offer new treatment options for various diseases and advance our understanding of the human body and brain.
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-bromoanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-2-1-3-8(6-7)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUXTDCAIVEVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine](/img/structure/B3307601.png)
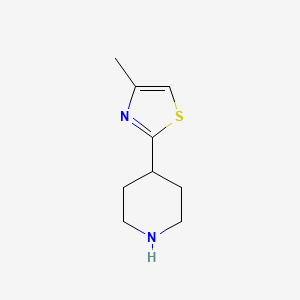
![Octahydrofuro[3,4-b]pyridine](/img/structure/B3307617.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B3307623.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3307629.png)
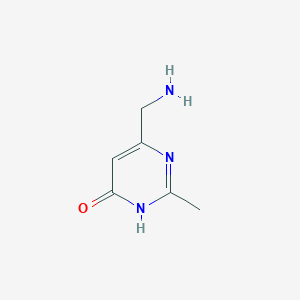
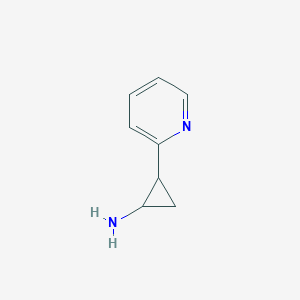
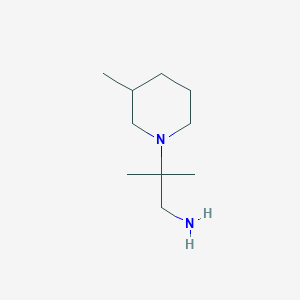

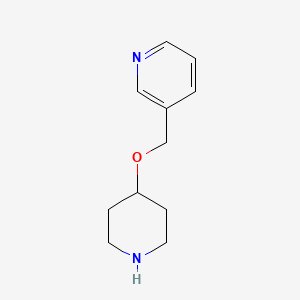
![2-[(piperazin-1-yl)methyl]-1H-indole](/img/structure/B3307682.png)
![Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B3307688.png)
